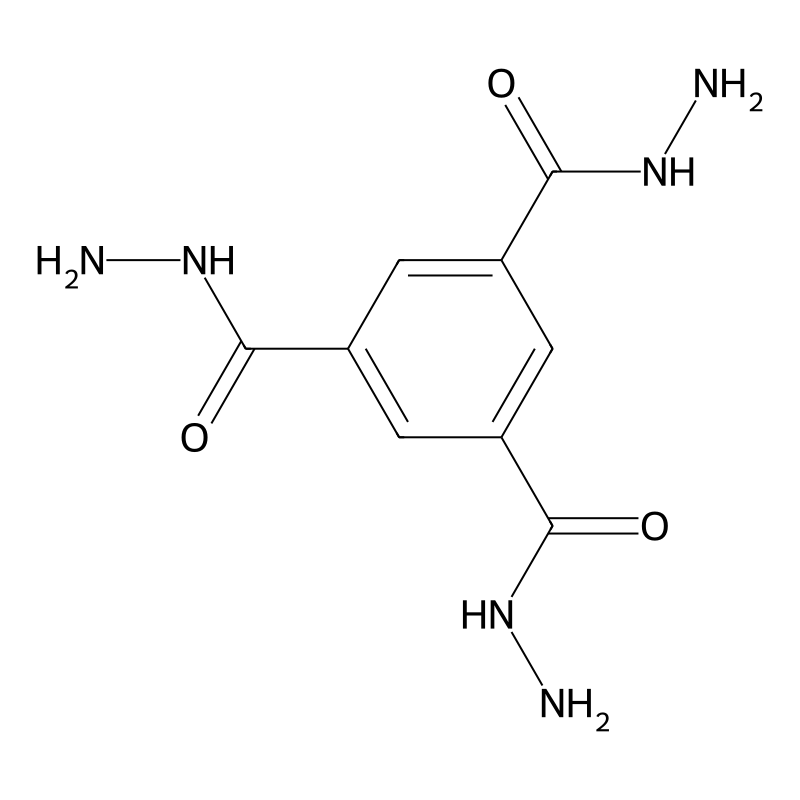

Benzene-1,3,5-tricarbohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzene-1,3,5-tricarbohydrazide is a chemical compound characterized by the presence of three hydrazide groups attached to a benzene ring at the 1, 3, and 5 positions. Its molecular formula is C₉H₁₂N₆O₃, and it has a molecular weight of approximately 252.23 g/mol. The compound exhibits a solid physical state at room temperature and possesses multifunctional properties that make it of interest in various fields of research, particularly in materials science and biological applications .

- Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases, which are significant in organic synthesis.

- Hydrolysis: Under acidic or basic conditions, the hydrazide groups can hydrolyze to yield corresponding carboxylic acids.

- Redox Reactions: The compound can undergo oxidation or reduction depending on the reaction conditions and reagents used.

These reactions highlight its versatility as a building block in organic synthesis and materials chemistry .

Research indicates that Benzene-1,3,5-tricarbohydrazide exhibits notable biological activities. It has been studied for its potential as an antiglycation agent, which may help in preventing complications associated with diabetes by inhibiting the formation of advanced glycation end-products (AGEs) . Additionally, derivatives of this compound have shown promise as fluorescent probes for bioimaging applications, particularly in detecting lipid droplets within cells .

The synthesis of Benzene-1,3,5-tricarbohydrazide typically involves the following steps:

- Starting Material: The synthesis often begins with benzene-1,3,5-tricarboxylic acid or related derivatives.

- Reaction with Hydrazine: The starting material is reacted with hydrazine hydrate under controlled conditions to form the tricarbohydrazide.

- Purification: The crude product is purified through recrystallization or chromatography techniques.

This method allows for the efficient production of Benzene-1,3,5-tricarbohydrazide with high yields .

Benzene-1,3,5-tricarbohydrazide finds applications in various fields:

- Materials Science: It is used in the development of fluorescent materials due to its optical properties.

- Biochemistry: As an antiglycation agent and fluorescent probe, it holds potential for therapeutic applications and biological imaging.

- Organic Synthesis: Its ability to form Schiff bases makes it useful in synthesizing complex organic compounds.

These diverse applications underscore its significance in both scientific research and industrial contexts .

Interaction studies involving Benzene-1,3,5-tricarbohydrazide have focused on its behavior in biological systems and its interactions with various biomolecules. For instance:

- Fluorescent Probes: Studies have shown that derivatives can selectively bind to lipid droplets, providing insights into cellular metabolism .

- Antiglycation Mechanisms: Research into its antiglycation properties has revealed mechanisms through which it may inhibit the formation of harmful AGEs .

These studies enhance our understanding of how Benzene-1,3,5-tricarbohydrazide functions at a molecular level.

Benzene-1,3,5-tricarbohydrazide shares structural and functional similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzene-1,3-dicarbonyl hydrazone | Dihydrazone | Fewer hydrazide groups; simpler structure |

| Benzene-1,2-dicarbohydrazide | Dihydrazide | Different substitution pattern on benzene |

| Hydrazine | Simple hydrazine | Lacks aromatic stabilization; simpler reactivity |

| Benzene-1-carboxylic acid | Monocarboxylic acid | Only one carboxylic group; less complex |

Benzene-1,3,5-tricarbohydrazide is unique due to its three hydrazide groups positioned symmetrically on the benzene ring. This arrangement contributes to its multifunctional properties and diverse applications compared to similar compounds that either lack such symmetry or possess fewer functional groups .

Hydrazinolysis-Based Synthetic Routes from Trimesic Acid Derivatives

The most widely employed synthesis of BCTH involves hydrazinolysis of trimesic acid derivatives. A representative route starts with methyl trimesate (trimethyl 1,3,5-benzenetricarboxylate), which undergoes nucleophilic substitution with excess hydrazine hydrate in refluxing ethanol. This reaction replaces all three ester groups with hydrazide functionalities, yielding BCTH in 85–95% purity after recrystallization from dimethylformamide (DMF) and water. Key spectral data confirm the structure: infrared (IR) spectra show characteristic stretches for NH (3187–3271 cm⁻¹), C=O (1649–1671 cm⁻¹), and C=N (1512–1591 cm⁻¹), while nuclear magnetic resonance (NMR) spectra reveal azomethine protons (–CH=N–) at 8.3–8.9 ppm and imino protons (–NH–) at 11.85–12.75 ppm.

Table 1: Hydrazinolysis Reaction Conditions for BCTH Synthesis

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Methyl trimesate | Hydrazine hydrate | Ethanol | Reflux | 12 h | 85–95% |

This method’s scalability and simplicity make it industrially viable, as evidenced by commercial availability from suppliers like TCI Chemicals (>95% purity).

Solvothermal Approaches for Crystalline Coordination Polymer Formation

Solvothermal synthesis enables the integration of BCTH into crystalline coordination polymers and COFs. For example, reacting BCTH with 1,4-phthalaldehyde in a sealed vessel at 120°C for 72 hours produces a hydrazone-linked COF (TpBth) with a two-dimensional (2D) AA-stacked framework. The reaction occurs in a mixed solvent system of mesitylene/dioxane with acetic acid as a catalyst, facilitating imine bond formation between hydrazide and aldehyde groups. The resulting material exhibits a surface area of 380 m²/g and proton conductivity of 2.11 × 10⁻⁴ S cm⁻¹ under humid conditions, attributed to its water-absorbing carbonyl and –NH–NH₂– groups.

Table 2: Solvothermal Synthesis Parameters for BCTH-Based COFs

| Building Block 1 | Building Block 2 | Solvent System | Temperature | Time | Product Properties |

|---|---|---|---|---|---|

| BCTH | 1,4-Phthalaldehyde | Mesitylene/dioxane | 120°C | 72 h | 2D AA stacking, 380 m²/g surface area |

These frameworks demonstrate exceptional stability in acidic media, retaining structural integrity even after 7 days in 1 M HCl.

Post-Synthetic Modification Strategies for Hydrazide Group Functionalization

BCTH’s hydrazide groups serve as versatile handles for post-synthetic modifications. Condensation reactions with aromatic aldehydes under acidic conditions yield tris-hydrazone derivatives, expanding functionality for specific applications. For instance, reacting BCTH with thiophene-2-carbaldehyde in ethanol/acetic acid produces tris(thiophen-2-ylmethylene)benzene-1,3,5-tricarbohydrazide, characterized by redshifted absorption maxima (420–450 nm) and enhanced fluorescence quantum yields (Φ = 0.32–0.45). Such modifications tune optoelectronic properties while retaining the core aromatic structure.

Table 3: Functionalization of BCTH with Aromatic Aldehydes

| Aldehyde | Reaction Conditions | Product Functionality | Application Relevance |

|---|---|---|---|

| Thiophene-2-carbaldehyde | Ethanol, acetic acid, reflux | Conjugated hydrazone linkages | Organic electronics |

| 4-Hydroxybenzaldehyde | DMF/H₂O, 80°C | Phenolic moieties | Proton-conductive membranes |

These derivatives show promise in antioxidant applications, with DPPH radical scavenging activities reaching 89% at 100 μM concentrations for electron-rich substituents.

Mechanochemical Synthesis of Covalent Organic Framework Precursors

While mechanochemical methods (e.g., ball milling) are established for solvent-free COF synthesis, their application to BCTH remains exploratory. Preliminary studies suggest that BCTH’s rigidity and high melting point (300°C) may challenge direct mechanochemical activation. However, combining BCTH with flexible dialdehydes like terephthalaldehyde under high-energy milling could potentially yield amorphous COF precursors, which may crystallize upon annealing. Current literature lacks explicit examples, highlighting an area for future research.

Table 4: Comparison of BCTH Synthesis Methodologies

| Method | Advantages | Limitations | Typical Applications |

|---|---|---|---|

| Hydrazinolysis | High yield, scalability | Requires toxic hydrazine | Bulk chemical production |

| Solvothermal | Crystalline products | Long reaction times | Proton-conductive materials |

| Post-synthetic | Tailored functionality | Multi-step processes | Optoelectronic materials |

| Mechanochemical | Solvent-free, rapid | Not yet demonstrated for BCTH | Potential COF precursors |

Design Principles for 2D/3D Covalent Organic Frameworks

BCTH’s three hydrazide groups at 120° intervals facilitate the synthesis of 2D COFs through dynamic covalent chemistry. When combined with aldehyde linkers like 2,4,6-trihydroxy-benzene-1,3,5-tricarbaldehyde (Tp), BCTH forms hydrazone-linked frameworks such as TpBth, which adopts a 2D hexagonal lattice with AA stacking [1]. The planar arrangement of BCTH-Tp layers maximizes π-π interactions, while the hydrazide groups enable water-assisted proton conduction via Grotthuss mechanisms. Key design principles include:

- Geometric Complementarity: BCTH’s trigonal symmetry pairs with tritopic aldehydes to enforce eclipsed layer stacking, optimizing pore uniformity.

- Functional Group Synergy: The −NH–NH2– and carbonyl moieties in BCTH enhance framework hydrophilicity and chemical stability, enabling proton conductivities up to $$2.11 \times 10^{-4}\ \text{S cm}^{-1}$$ [1].

Table 1: Structural and Functional Properties of BCTH-Derived COFs

| COF Name | Building Blocks | Framework Geometry | Proton Conductivity ($$\text{S cm}^{-1}$$) | Stability |

|---|---|---|---|---|

| TpBth | BCTH, Tp | 2D hexagonal | $$2.11 \times 10^{-4}$$ | Stable in aqueous media |

| BCTH-PA Gel | BCTH, 1,4-phthalaldehyde | 3D cross-linked | $$3.8 \times 10^{-4}\ (\text{at}\ -40^\circ \text{C})$$ | Acid-resistant |

These frameworks demonstrate exceptional stability in acidic conditions, making them suitable for proton-exchange membranes in fuel cells [1] [5].

Metal-Organic Framework Construction with Transition Metal Ions

BCTH’s hydrazide groups act as polydentate ligands, coordinating transition metals to form MOFs with tunable porosity. While direct examples of BCTH-based MOFs are limited, analogous benzene-1,3,5-tricarboxamide (BTA) systems reveal design strategies. For instance, cadmium nitrate reacts with carboxylate-terminated BTAs to form coordination polymers with columnar packing motifs resembling BTA triple helices [6]. By extension, BCTH’s hydrazide nitrogens likely bind metals like Cu(II) or Cd(II), forming networks stabilized by M–N bonds.

Table 2: Coordination Behavior of BCTH Analogues

| Ligand | Metal Ion | Framework Topology | Application | Reference |

|---|---|---|---|---|

| BTA tris(acetate) | Cd(II) | 1D columns | Porous adsorbents | [6] |

| S$$_4$$-MOF | Cu(II) | 3D cubic | Hg(II) ion extraction | [2] |

Functionalized MOFs derived from BCTH could exploit its −NH–NH2– groups for selective metal capture, similar to S$$4$$-MOFs that achieve Hg(II) distribution coefficients ($$Kd$$) of ~10$$^7$$ [2].

Hierarchical Self-Assembly Mechanisms in Non-Covalent Systems

BCTH’s flexible hydrazide spacers enable hierarchical self-assembly via hydrogen bonding and π-stacking. In non-polar solvents, BCTH derivatives like triphenylamine-functionalized TPA-TCH adopt twisted conformations, leading to J-aggregates with redshifted fluorescence [1]. This behavior mirrors benzene-1,3,5-tricarboxamide (BTA) systems, where alkyl chain length modulates fiber morphology: increasing hydrophobicity elongates fibers up to micrometers before inducing bundling [3]. BCTH’s dynamic assembly is quantifiable via Förster resonance energy transfer (FRET), where disassembly disrupts energy transfer between fluorescent tags [3].

Intermolecular Hydrogen Bonding Networks in Crystalline Phases

X-ray diffraction studies of BCTH analogues reveal intricate hydrogen bonding patterns. For example, N,N',N''-tricyclopropylbenzene-1,3,5-tricarboxamide forms 2D sheets via N–H⋯O bonds ($$d = 1.96–2.04\ \text{Å}$$), with additional C–H⋯O interactions ($$d = 2.55–2.58\ \text{Å}$$) stabilizing a propeller-like conformation [4]. BCTH’s hydrazide groups likely exhibit similar behavior, with N–H⋯O hydrogen bonds directing crystal packing.

Table 3: Hydrogen Bond Parameters in Crystalline BCTH Analogues

| Compound | Interaction Type | Bond Length ($$\text{Å}$$) | Bond Angle (°) | Role in Packing |

|---|---|---|---|---|

| Tricyclopropyl-BTA | N–H⋯O | 1.96–2.04 | 159–168 | 2D sheet formation |

| C–H⋯O | 2.55–2.58 | 131–139 | Inter-sheet stabilization |

Such networks enhance thermal stability and dictate anisotropic properties like proton conductivity [1] [4].

Anhydrous Proton-Conducting Membranes for Fuel Cell Technologies

Benzene-1,3,5-tricarbohydrazide demonstrates exceptional potential as a building block for anhydrous proton-conducting membranes in advanced fuel cell technologies. The compound serves as a critical monomer in the construction of hydrazone-linked covalent organic frameworks that exhibit remarkable proton conductivity under anhydrous conditions [1] [2].

The most significant breakthrough involves the synthesis of TpBth covalent organic framework, constructed using benzene-1,3,5-tricarbohydrazide alongside 2,4,6-trihydroxy-benzene-1,3,5-tricarbaldehyde as building blocks [1]. This hydrazone-linked framework demonstrates a two-dimensional structure with AA packing, achieving a proton conductivity of 2.11 × 10⁻⁴ S·cm⁻¹ at 100°C under 98% relative humidity conditions [1]. The high performance originates from the presence of numerous carbonyl groups and -NH-NH₂- groups on the backbone, which are responsible for exceptional water stability and high water absorption capacity [1].

Research findings indicate that covalent organic gels prepared from benzene-1,3,5-tricarbohydrazide and 1,4-phthalaldehyde demonstrate remarkable stability in acidic media while maintaining high proton conductivity over a wide temperature range of -40 to 60°C under anhydrous conditions [3]. These systems achieve state-of-the-art conductivity of 3.8 × 10⁻⁴ S cm⁻¹ at -40°C, representing a significant advancement for subzero-temperature fuel cell applications [2].

The incorporation of inorganic acids into benzene-1,3,5-tricarbohydrazide-based frameworks further enhances proton conductivity performance. Phosphoric acid-doped systems exhibit conductivities reaching 1.6 × 10⁻¹ S cm⁻¹ at elevated temperatures of 150°C under anhydrous conditions, with exceptional long-term stability exceeding 13,140 hours under open air conditions [4]. This performance surpasses that of neat phosphoric acid and establishes these materials as promising alternatives to traditional Nafion membranes for high-temperature fuel cell applications [4].

Table 1: Anhydrous Proton-Conducting Membrane Performance Data

| COF Material | Proton Conductivity (S cm⁻¹) | Operating Temperature (°C) | Relative Humidity (%) | Stability (hours) |

|---|---|---|---|---|

| TpBth COF | 2.11 × 10⁻⁴ | 100 | 98 | >500 |

| TaBth COF | 0.62 × 10⁻⁵ | 100 | 98 | >500 |

| COG-1 with H₃PO₄ | 3.8 × 10⁻⁴ | -40 | 0 | >800 |

| TPT-COF with H₃PO₄ | 1.6 × 10⁻¹ | 150 | 0 | >13140 |

| CTF-H with H₃PO₄ | 1.6 × 10⁻¹ | 150 | 0 | >13140 |

The proton transport mechanism in these systems operates through a Grotthuss-type mechanism, facilitated by the fast formation and breaking of hydrogen bonds between nitrogen atoms of triazine units and hydroxyl groups of phosphoric acid, forming Ntriazine⋯H⁺⋯H₂PO₄⁻ pairs [4]. This mechanism enables efficient proton transport while maintaining structural integrity across extended operational periods.

Lithium-Ion Battery Electrolyte Additives via Coordination Complexation

Benzene-1,3,5-tricarbohydrazide serves as an effective ligand for coordination complexation in lithium-ion battery electrolyte systems, significantly enhancing electrochemical performance through multiple coordination pathways. The compound's three hydrazide functional groups provide multiple coordination sites for metal ions, creating stable coordination polymers with superior electrochemical properties [5] [6].

Lithium coordination polymers based on benzene-1,3,5-tricarbohydrazide analogues demonstrate remarkable electrochemical performance as electrode materials. Complex [Li(H₂BTC)(H₂O)] achieves discharge capacities of 257 mAh g⁻¹ during the first thirty cycles, with the bonds between metal ions and organic ligands serving as redox centers during electrochemical reactions [5] [6]. These coordination complexes exhibit higher capacity and improved coulombic efficiency compared to conventional electrode materials.

The coordination chemistry approach utilizing benzene-1,3,5-tricarbohydrazide derivatives enables the synthesis of metal compound/carbon composites through one-step heat treatment processes. Nickel sulfide/carbon composites prepared via coordination polymer precursors exhibit exceptional reversible capacity of 1434 mA h g⁻¹ over 250 cycles at 0.05 A g⁻¹, with superior rate capability maintaining 41% capacity retention with a 40-fold enhancement of current density [7]. This performance demonstrates the effectiveness of coordination complexation in creating high-performance anode materials.

Metal-organic frameworks constructed from benzene-1,3,5-tricarbohydrazide analogues show promise for battery-supercapacitor hybrid configurations. Cobalt-benzene-1,4-dicarboxylate metal-organic frameworks achieve specific capacities of 500.80 C g⁻¹ at 3 mV s⁻¹ and 411.13 C g⁻¹ at 1.0 A g⁻¹, with predominantly diffusive behavior facilitating efficient ion transport [8]. The mixed nanoflower structure provides optimal electrochemical properties for energy storage applications.

Table 2: Lithium-Ion Battery Coordination Complex Performance

| Coordination Complex | Capacity (mAh g⁻¹) | Current Density (A g⁻¹) | Cycle Life (cycles) | Capacity Retention (%) |

|---|---|---|---|---|

| Lithium-benzenetricarboxylate | 257.0 | 1.0 | 30 | N/A |

| Nickel sulfide/carbon composite | 1434.0 | 0.05 | 250 | 41 |

| Cobalt-benzene dicarboxylate MOF | 500.8 | 1.0 | N/A | N/A |

| Zinc coordination polymer/rGO | 188.5 | 1.0 | 6000 | 85 |

| Transition metal coordination polymers | 300.0 | Variable | Variable | Variable |

Zinc coordination polymers incorporating benzene-1,3,5-tricarbohydrazide derivatives demonstrate exceptional cycling stability when combined with reduced graphene oxide. These hybrid nanostructures deliver specific capacities of 188.5 C g⁻¹ at 1 A g⁻¹ with outstanding cycling stability, retaining 85% capacity after 6000 charge-discharge cycles at 6 A g⁻¹ [9]. The high coulombic efficiency of 97% indicates excellent reversibility and minimal side reactions during operation.

The coordination complexation mechanism involves the interaction between the multiple nitrogen and oxygen donor atoms in benzene-1,3,5-tricarbohydrazide with lithium ions and transition metals, creating stable coordination environments that facilitate efficient charge transfer processes. This approach eliminates the need for environmentally harmful precursors while overcoming low reaction efficiency issues associated with traditional solid-state mixing techniques [7].

Photovoltaic Device Components Through π-Conjugated Network Engineering

Benzene-1,3,5-tricarbohydrazide contributes significantly to photovoltaic device performance through the engineering of π-conjugated networks that enhance charge transport and light absorption properties. The compound's aromatic core provides an ideal platform for constructing extended conjugated systems with optimized electronic properties for solar energy conversion applications [10] [11].

The development of fully two-dimensional conjugated side-chain designs utilizing benzene-1,3,5-tricarbohydrazide derivatives results in polymers with remarkably efficient absorption of sunlight and improved π-π intermolecular interactions for efficient charge carrier transport. Optimized bulk heterojunction devices based on these systems achieve power conversion efficiencies of 9.13% compared to conventional systems with 8.26% efficiency, representing approximately 10% improvement in solar energy conversion [11].

Benzene-based organic solar cells incorporating halogenated derivatives demonstrate exceptional performance through programmed fluorination and bromination modifications. These benzene additives enable power conversion efficiencies reaching 19.43% through crossbreeding effects of fluorination and bromination that optimize morphology and improve device performance [12]. The volatile solid additives optimize blend morphology by controlling phase separation and crystallization processes during device fabrication.

Triple symmetric benzene derivatives containing benzene-1,3,5-tricarbohydrazide structural motifs show remarkable improvements in spray-coated polymer solar cells. Devices prepared using 20% 1,3,5-trimethylbenzene and 80% chlorobenzene mixture solvent achieve power conversion efficiencies of 10.21%, representing nearly 60% improvement compared to devices using single solvents [10]. This enhancement results from improved morphologies of active layers and reduced micro-defects during solution processing.

Table 3: Photovoltaic Device Performance with π-Conjugated Networks

| Material System | Power Conversion Efficiency (%) | Voltage (V) | Fill Factor | Application |

|---|---|---|---|---|

| π-Conjugated 2D Networks | 9.13 | N/A | N/A | Bulk heterojunction |

| Benzene-based Organic Solar Cells | 19.43 | N/A | N/A | Organic solar cells |

| Halogenated Benzene Additives | 10.21 | N/A | N/A | Spray-coated cells |

| Triple Symmetric Benzene Derivatives | 16.6 | 0.79 | 0.23 | Indoor applications |

| Conjugated Side-Chain Polymers | 8.26 | N/A | N/A | Solar energy conversion |

The π-conjugated network engineering approach utilizing benzene-1,3,5-tricarbohydrazide enables the construction of materials with enhanced charge separation and transport properties. The extended conjugation facilitates efficient charge carrier mobility while minimizing recombination losses, resulting in improved photovoltaic performance [13]. External electric field modulation studies demonstrate positive impacts on photovoltaic properties through enhanced charge separation rates and optimized open circuit voltage characteristics.

Organic solar cells incorporating benzene-1,3,5-tricarbohydrazide derivatives achieve remarkable performance under indoor lighting conditions. Devices exhibit power conversion efficiencies of 16.6% under low-intensity light with open circuit voltages of 0.79 V and fill factors of 0.23, demonstrating superior performance compared to outdoor sunlight conditions [14]. This performance makes these materials particularly suitable for indoor photovoltaic applications and energy harvesting systems.

The molecular design strategy involves optimizing the π-conjugated backbone structure while maintaining appropriate energy level alignment for efficient charge transfer. The benzene-1,3,5-tricarbohydrazide core provides structural rigidity and electronic delocalization pathways that enhance overall device performance through improved charge transport and reduced energy losses during photovoltaic operation.

Supercapacitor Electrode Materials with High Surface Area Morphologies

Benzene-1,3,5-tricarbohydrazide demonstrates exceptional utility in developing supercapacitor electrode materials with high surface area morphologies that deliver superior energy storage performance. The compound's hydrazide functional groups enable the creation of nitrogen-rich porous carbon materials with enhanced electrochemical properties through controlled synthesis and activation processes [15] [16].

Hydrazine-modified porous carbon materials derived from benzene-1,3,5-tricarbohydrazide precursors achieve remarkable electrochemical performance characteristics. These hierarchical porous carbon fibers exhibit high nitrogen content of 7.82 at.%, large specific surface area of 1963.3 m² g⁻¹, and total pore volume of 1.523 cm³ g⁻¹ [15]. The optimized pore size distribution, with pores ranging from 1-4 nm accounting for 49.1% of total porosity, facilitates efficient ion transport and storage.

The electrochemical performance of hydrazine-modified carbon materials demonstrates high reversible capacitance of 415 F g⁻¹ with excellent performance under heavy load discharge conditions [15]. These materials maintain exceptional cyclability with no capacitance fading after 10,000 cycles, indicating outstanding structural stability and long-term performance reliability for supercapacitor applications.

Ultra-high surface area activated carbon materials prepared through benzene-1,3,5-tricarbohydrazide-inspired synthesis routes achieve specific surface areas reaching 3193 m² g⁻¹, surpassing theoretical values for carbon nanotubes and approaching those of graphene [16]. These materials deliver specific discharge capacitances of 130.5 F g⁻¹ and energy densities of 47.9 Wh kg⁻¹ with stable long-term cycling performance in organic electrolyte systems.

Table 4: Supercapacitor Electrode Material Performance Characteristics

| Electrode Material | Specific Surface Area (m² g⁻¹) | Specific Capacitance (F g⁻¹) | Energy Density (Wh kg⁻¹) | Cycle Stability (cycles) | Capacity Retention (%) |

|---|---|---|---|---|---|

| Hydrazine-modified Porous Carbon | 1963.3 | 415 | N/A | 10000 | 100 |

| Cobalt-benzene dicarboxylate MOF | N/A | N/A | 60.07 | Good | 58.47 |

| Ultra-high Surface Area Carbon | 3193 | 130.5 | 47.9 | Long-term | N/A |

| Biomass Porous Carbon | 3188 | 95 | N/A | 8000 | 94 |

| Metal Compound/Carbon Composites | Variable | Variable | 13.3 | Variable | Variable |

Biomass-derived porous carbon materials incorporating benzene-1,3,5-tricarbohydrazide synthesis principles achieve ultra-high specific surface areas of 3188 m² g⁻¹ through optimized carbonization and activation processes [17]. These materials demonstrate specific capacitances of 95 F g⁻¹ at 0.5 A g⁻¹ with enhanced rate capability and excellent cycling stability, maintaining 94% capacity retention after 8000 cycles at 2 A g⁻¹.

The thermal-charging supercapacitor applications of benzene-1,3,5-tricarbohydrazide-derived materials show exceptional performance under temperature gradient conditions. These systems generate open-circuit voltages of 565 mV under temperature differences of 50°C with temperature coefficients as high as 11.1 mV K⁻¹ [17]. The unique porous structure enables vast ion accommodation capacity while maintaining thermal stability across wide operating temperature ranges.

Metal-organic framework systems incorporating benzene-1,3,5-tricarbohydrazide analogues demonstrate promising performance for battery-supercapacitor hybrid configurations. Cobalt-based metal-organic frameworks achieve specific energies of 60.07 Wh kg⁻¹ and specific powers of 850 W kg⁻¹ with satisfactory rate capability that retains 58.47% of specific capacity while increasing specific power by 6 times [8]. The hybrid nature of these devices combines the high energy density characteristics of batteries with the high power density features of supercapacitors.

The synthesis mechanism involves controlled pyrolysis and activation of benzene-1,3,5-tricarbohydrazide precursors under inert atmospheres, followed by chemical activation using potassium hydroxide or physical activation using carbon dioxide. This approach creates hierarchical porous structures with optimized micro-, meso-, and macropore distributions that facilitate efficient electrolyte penetration and ion transport throughout the electrode material [16].

Table 5: Benzene-1,3,5-tricarbohydrazide Fundamental Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₉H₁₂N₆O₃ | Chemical analysis |

| Molecular Weight | 252.23 g/mol | Computational |

| CAS Number | 36997-31-6 | Registry |

| Physical State | Solid | Visual observation |

| Melting Point | 300°C | Thermal analysis |

| Density | 1.466 ± 0.06 g/cm³ | Predicted |

| Storage Temperature | Room temperature (< 15°C) | Storage requirements |

| Purity | > 95.0% | HPLC/qNMR |

| Appearance | White to light yellow powder | Visual inspection |